molecular formula C12H15NS B1611347 1-Tert-butyl-4-(isothiocyanatomethyl)benzene CAS No. 31088-81-0

1-Tert-butyl-4-(isothiocyanatomethyl)benzene

Cat. No. B1611347
CAS RN: 31088-81-0
M. Wt: 205.32 g/mol
InChI Key: AJKWITCBFDFVKG-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(isothiocyanatomethyl)benzene, also known as IBITC, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the isothiocyanate family, which is known for its therapeutic potential. IBITC has been found to have various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Synthetic Organic Chemistry

1-Tert-butyl-4-(isothiocyanatomethyl)benzene is a valuable compound in synthetic organic chemistry. Research has shown that tert-butyl phenylazocarboxylates, which have structural similarities to this compound, are versatile building blocks. They are used in nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. These compounds also facilitate the generation of aryl radicals through radical reactions, including oxygenation, halogenation, and aryl-aryl coupling (Jasch, Höfling, & Heinrich, 2012).

Polymer Science

In the field of polymer science, derivatives of this compound are used in synthesizing donor–acceptor–donor (D–A–D) type monomers and polymers. These polymers exhibit notable electrochemical and optical properties, which are essential for various applications in materials science (Ozelcaglayan et al., 2012).

Material Chemistry

Research has also demonstrated the use of tert-butyl aryl sulfides, closely related to this compound, in accessing benzo[1,2-d;4,5-d′]bis[1,3]dithioles. These compounds are significant in creating functional materials such as fluorescent dyes and stable trityl radicals. The research emphasizes the importance of these compounds in developing environmentally compliant methods for synthesizing materials (Kopp, Schiemann, & Fleck, 2020).

Electroluminescent Devices

Compounds related to this compound, such as oxadiazole derivatives, have potential applications in organic electroluminescent (EL) devices. These materials are crucial for developing electron-transporting layers in EL devices, contributing significantly to the efficiency and durability of these devices (Ono, Tsukamoto, & Tomura, 2009).

Catalysis

Research in catalysis has explored the use of compounds structurally similar to this compound for developing efficient catalysts. These catalysts are employed in alkoxycarbonylation of alkenes, a critical reaction in homogeneous catalysis, indicating the potential of such compounds in industrial chemical processes (Dong et al., 2017).

properties

IUPAC Name

1-tert-butyl-4-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c1-12(2,3)11-6-4-10(5-7-11)8-13-9-14/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKWITCBFDFVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564196
Record name 1-tert-Butyl-4-(isothiocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31088-81-0
Record name 1-tert-Butyl-4-(isothiocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Di-2-pyridyl thionocarbonate (45 mg) was dissolved in methylenechloride (2 ml) and to the solution were added 4-t-butylbenzylamine (29 mg) and triethylamine (20 μl), followed by stirring at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure and the obtained residue was chromatographed on a silica gel column eluting with ethyl acetate/hexane (1/10) to yield 4-t-butylbenzylisothiocyanate (26 mg, 71%).
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45 mg
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2 mL
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29 mg
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20 μL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

8.16 g of 4-t-butylbenzylamine was added dropwise at -10° C. with stirring to a mixture of 10.32 g of dicyclohexylcarbodiimide (DCC), 20 ml of carbon disulfide and 100 ml of diethyl ether. The temperature of the mixture was returned to room temperature, and it was left to stand for 12 hours. The reaction solution was filtered, and the residue was washed with diethyl ether. The filtrate was combined with the washing, and the solvent was evaporated under reduced pressure. The resulting oily product was purified by column chromatography silica gel; developing solvent hexane/ethyl acetate (19:1) to give 8.41 g of the desired 4-t-butylbenzyl isothiocyanate.
Quantity
8.16 g
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reactant
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10.32 g
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20 mL
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Quantity
100 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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